5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with piperidine and a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidinone derivatives with reduced functional groups .
Scientific Research Applications
5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure, such as 2,4-thiazolidinedione derivatives.
Chlorophenyl Derivatives: Compounds containing the 4-chlorophenyl group, such as 4-chlorobenzaldehyde and its derivatives.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its substituted derivatives
Uniqueness
The uniqueness of 5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups and its potential biological activities. The presence of the 4-chlorophenyl group, piperidine ring, and thiazolidinone core contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H17ClN2OS2 |
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Molecular Weight |
352.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17ClN2OS2/c17-13-6-4-12(5-7-13)10-14-15(20)19(16(21)22-14)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2 |
InChI Key |
BZSQDYGXJOOSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origin of Product |
United States |
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